molecular formula H5NO3S2 B158266 Thiosulfuric acid (H2S2O3), monoammonium salt CAS No. 10103-43-2

Thiosulfuric acid (H2S2O3), monoammonium salt

Cat. No.: B158266
CAS No.: 10103-43-2
M. Wt: 131.18 g/mol
InChI Key: PGVWVVCAXSOASP-UHFFFAOYSA-N
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Description

Ammonium thiosulfate solution (60% or less) appears as an odorless colorless liquid. (USCG, 1999)

Scientific Research Applications

Gas-Phase Properties and Acidities

Research by Steudel and Otto (2000) explored the gas-phase properties of thiosulfuric acid (H2S2O3), among other superacids. Their study involved ab initio MO calculations to determine geometries, dipole moments, enthalpies, and Gibbs free energies, confirming the superacid nature of thiosulfuric acid in its gas phase (Steudel & Otto, 2000).

Interaction with Water Molecules

Steudel and Steudel (2009) examined the interaction of thiosulfuric acid and its monoanion with water molecules. Their study, which used density functional and high-level ab initio calculations, revealed insights into the structures and energetics of these interactions, suggesting potential implications in aqueous solutions (Steudel & Steudel, 2009).

Synthesis and Characterization

Hopfinger et al. (2018) presented a novel synthesis and spectroscopic characterization of pure thiosulfuric acid. This study provided experimental evidence for the (SH)(OH) tautomeric structure of thiosulfuric acid, contributing significantly to the understanding of its structural properties (Hopfinger et al., 2018).

Reductant Properties

Makarov, Makarova, and Silaghi-Dumitrescu (2014) discussed the reductant properties of sulfoxylic and thiosulfurous acids, highlighting their roles in industrial chemical reactions and potential applications in organic synthesis (Makarov, Makarova, & Silaghi-Dumitrescu, 2014).

Potential in Industrial Effluent Treatment

Yu et al. (2011) explored the use of thiosulfate in the treatment of industrial effluents, demonstrating its potential in producing high-quality ammonium thiocyanate (NH4SCN) and as a component in slow-release sulfur fertilizers (Yu et al., 2011).

Properties

CAS No.

10103-43-2

Molecular Formula

H5NO3S2

Molecular Weight

131.18 g/mol

IUPAC Name

azane;sulfurothioic O-acid

InChI

InChI=1S/H3N.H2O3S2/c;1-5(2,3)4/h1H3;(H2,1,2,3,4)

InChI Key

PGVWVVCAXSOASP-UHFFFAOYSA-N

SMILES

N.OS(=O)(=S)O

Canonical SMILES

N.OS(=O)(=S)O

10103-43-2

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Thiosulfuric acid (H2S2O3), monoammonium salt
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Thiosulfuric acid (H2S2O3), monoammonium salt
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Thiosulfuric acid (H2S2O3), monoammonium salt
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Thiosulfuric acid (H2S2O3), monoammonium salt
Reactant of Route 5
Thiosulfuric acid (H2S2O3), monoammonium salt
Reactant of Route 6
Thiosulfuric acid (H2S2O3), monoammonium salt

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